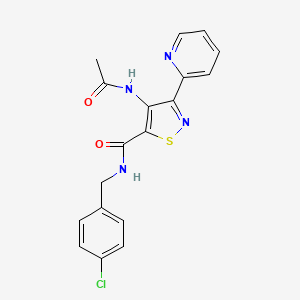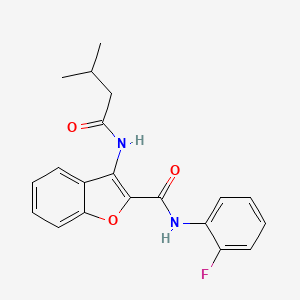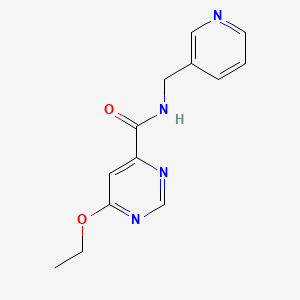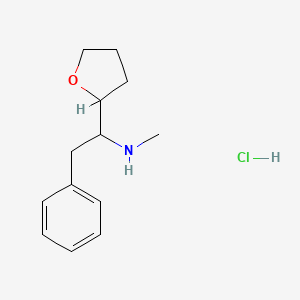
4-(acetylamino)-N-(4-chlorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related heterocyclic compounds involves the functionalization of precursor molecules. For instance, the conversion of 1H-pyrazole-3-carboxylic acid into the corresponding carboxamide was achieved with a good yield of 69% by reacting the acid chloride with 2,3-diaminopyridine. This suggests that similar methods could potentially be applied to synthesize the target compound by using appropriate starting materials and reaction conditions .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been characterized using X-ray diffraction methods. For example, the crystal structure of N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide was determined, revealing a monoclinic space group and the presence of both intra and intermolecular hydrogen bonds . These findings indicate that the target compound may also exhibit a complex crystal structure with potential hydrogen bonding, which could be relevant for its biological activity and solubility.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds can be complex and may proceed through different pathways depending on the reaction conditions. For example, the formation of a 3H-imidazo[4,5-b]pyridine derivative from the reaction of an acid chloride with 2,3-diaminopyridine and base in benzene over 5 hours indicates that the reaction environment can significantly influence the outcome . This knowledge can be applied to optimize the synthesis of the target compound by carefully selecting the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from related structures. The detailed crystallographic analysis of a structurally similar compound provides insights into the molecular packing, which can affect the melting point, solubility, and stability of the compound . Additionally, the presence of specific functional groups, such as the acetylamino group, can influence the acidity, basicity, and reactivity of the molecule. Understanding these properties is crucial for the development of potential applications in pharmaceuticals or materials science.
科学的研究の応用
Antimicrobial and Anticancer Applications
Antimicrobial Activities
The synthesis of thiazole and pyrazole derivatives based on various moieties has been explored for their antimicrobial properties. These compounds, including structures related to 4-(acetylamino)-N-(4-chlorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide, have shown promising antimicrobial activities, which could be pivotal in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Gouda et al., 2010).
Anticancer Activities
The compound's derivatives have been explored for their potential in inhibiting cancer cell growth. By synthesizing and testing various derivatives for their cytotoxicity against cancer cell lines, researchers aim to develop new anticancer therapies. Some derivatives have shown good inhibitory activity against different cancer cell lines, highlighting the potential of such compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Chemical Synthesis and Drug Development
Synthesis of Heterocyclic Compounds
The chemical structure of this compound serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. These compounds have broad applications in medicinal chemistry, including the development of novel drugs with improved efficacy and safety profiles (Patel & Agravat, 2007).
Development of Antiprotozoal Agents
Derivatives of the compound have been investigated for their antiprotozoal activities. Through modifications of its chemical structure, researchers have developed compounds that exhibit significant activity against protozoal infections, offering a pathway to new treatments for diseases caused by protozoan parasites (Ismail et al., 2004).
作用機序
Target of action
The compound contains a thiazole ring, which is a common structural motif in many pharmaceuticals and biologically active molecules. Thiazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . .
Biochemical pathways
Again, without specific studies, it’s hard to determine the exact biochemical pathways this compound might affect. Given the biological activities associated with thiazole derivatives, it could be involved in pathways related to inflammation, viral replication, or cell proliferation .
Safety and Hazards
特性
IUPAC Name |
4-acetamido-N-[(4-chlorophenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2S/c1-11(24)22-16-15(14-4-2-3-9-20-14)23-26-17(16)18(25)21-10-12-5-7-13(19)8-6-12/h2-9H,10H2,1H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSDTYFIDYQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[2-(2-Fluoroethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2503273.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl naphthalene-2-carboxylate](/img/structure/B2503277.png)


![2-Chloro-N-[[3-(2-chlorophenoxy)phenyl]methyl]acetamide](/img/structure/B2503283.png)
![(3,3-Difluorocyclobutyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2503284.png)
![2-[(1-Methylpyrrolidin-3-yl)oxy]pyrimidine](/img/structure/B2503286.png)
![3-acetyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2503287.png)

![5-bromo-1-[2-(2-methylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B2503290.png)

![1-[(2,5-Dimethylphenyl)methyl]triazole](/img/structure/B2503293.png)
